molecular formula C27H21ClN4O3 B2865675 (Z)-N-(4-Chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 475200-89-6

(Z)-N-(4-Chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Cat. No. B2865675
CAS RN: 475200-89-6
M. Wt: 484.94
InChI Key: GOALVXNNSYBCON-UHFFFAOYSA-N
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Description

The compound is a geometric isomer with a complex structure that includes a chlorophenyl group, a dimethoxyphenyl group, and a phenylpyrazol group . It’s currently under development as an agricultural fungicide .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It consists of a chlorophenyl group, a dimethoxyphenyl group, and a phenylpyrazol group . More detailed structural analysis would require specific experimental data or computational modeling.

Safety and Hazards

This compound is under development as an agricultural fungicide, and as such, its safety and hazards are likely being studied. The compound dimethomorph, which has a similar structure, has been evaluated for toxicological risks from dietary exposure .

Future Directions

The compound is currently under development as an agricultural fungicide , suggesting that future research may focus on optimizing its fungicidal properties, studying its environmental impact, and assessing its safety for use in agriculture.

properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O3/c1-34-24-13-8-18(15-25(24)35-2)26-20(17-32(31-26)23-6-4-3-5-7-23)14-19(16-29)27(33)30-22-11-9-21(28)10-12-22/h3-15,17H,1-2H3,(H,30,33)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOALVXNNSYBCON-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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